molecular formula C22H27N3O5S B6494096 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 898348-01-1

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B6494096
CAS No.: 898348-01-1
M. Wt: 445.5 g/mol
InChI Key: BCXSSASWLOAMJD-UHFFFAOYSA-N
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Description

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex synthetic organic compound classified as an ethanediamide derivative, characterized by its piperidine ring substituted with a benzenesulfonyl group and a 4-methoxyphenyl moiety. This structural class is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors. Compounds featuring the benzenesulfonamide group have demonstrated promising anticancer properties in scientific studies, showing potential as inhibitors for receptor tyrosine kinases (RTKs) like TrkA, which are implicated in cellular proliferation, differentiation, and survival pathways . The molecular structure includes key functional groups that facilitate interaction with biological targets; the sulfonamide group can enhance binding affinity to enzyme active sites, while the oxalamide (ethanediamide) bridge and aromatic systems contribute to molecular recognition and stability. Researchers utilize this compound primarily in enzyme inhibition assays, receptor binding studies, and cellular models to investigate signaling pathways involved in oncogenesis. Its mechanism of action is hypothesized to involve the formation of stabilizing hydrophobic and charged interactions with key amino acid residues in target proteins, potentially altering downstream signaling cascades such as the Ras/MAPK pathway . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-30-19-12-10-17(11-13-19)24-22(27)21(26)23-15-14-18-7-5-6-16-25(18)31(28,29)20-8-3-2-4-9-20/h2-4,8-13,18H,5-7,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSSASWLOAMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, commonly referred to by its chemical name, is a compound with potential therapeutic applications due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H25N3O4S
  • Molecular Weight : 367.4631 g/mol
  • CAS Number : 898449-86-0
  • SMILES Notation : CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)c1ccccc1

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been shown to influence the following biological pathways:

  • Serotonin Receptors : Similar compounds have demonstrated affinity for serotonin receptors, suggesting a potential role in modulating mood and anxiety disorders .
  • Anti-inflammatory Activity : Compounds with similar structures have displayed anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
AntimicrobialExhibits mild to moderate antibacterial and antifungal activity.
Anti-inflammatoryPotential to inhibit inflammatory pathways, reducing cytokine production.
NeuropharmacologicalPossible interaction with serotonin receptors, influencing mood regulation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with an inhibition zone diameter ranging from 10 mm to 15 mm at concentrations of 50 µg/mL.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce the expression of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). The compound was able to decrease TNF-alpha levels by approximately 40% at a concentration of 25 µg/mL, indicating its potential as an anti-inflammatory agent.

Study 3: Neuropharmacological Impact

Research involving rodent models suggested that the compound may have anxiolytic effects. Behavioral tests indicated reduced anxiety-like behaviors in treated animals compared to controls, supporting the hypothesis of its interaction with serotonin pathways.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Here are some notable applications:

Anticancer Activity

Recent studies have shown that compounds similar to N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide can inhibit cancer cell proliferation. For example, derivatives of benzenesulfonamide have been investigated for their ability to target specific cancer pathways, leading to apoptosis in tumor cells .

Neurological Research

The piperidine moiety is known for its relevance in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as depression and anxiety .

Antimicrobial Properties

Research has suggested that sulfonamide derivatives possess antimicrobial activity against various bacterial strains. The presence of the benzenesulfonyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antibiotic .

Case Study 1: Cancer Inhibition

A study published in Cancer Research highlighted the synthesis of sulfonamide derivatives that demonstrated selective cytotoxicity towards breast cancer cells. The mechanism involved the inhibition of key enzymes involved in cancer cell metabolism, suggesting that similar compounds could be effective therapeutic agents .

Case Study 2: Neuropharmacological Effects

In a clinical trial reported in The Journal of Neuroscience, a related piperidine compound was evaluated for its efficacy in treating anxiety disorders. Results indicated significant reductions in anxiety-like behaviors in animal models, supporting the hypothesis that modifications to the piperidine structure can enhance neuroactive properties .

Comparison with Similar Compounds

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

  • Structural Similarities : Both compounds share a sulfonamide group attached to a piperidine ring.
  • Key Differences: W-15 lacks the ethanediamide linkage and instead has a phenethyl group and a 4-chlorophenylsulfonamide. σ receptors) .
  • Pharmacological Implications : W-15’s chlorophenyl group may confer higher electrophilicity and affinity for opioid receptors, whereas the methoxy group in the target compound could enhance metabolic stability through reduced oxidative dehalogenation .
Parameter Target Compound W-15
Sulfonamide Substituent Benzenesulfonyl 4-Chlorobenzenesulfonamide
Piperidine Substitution 1-Benzenesulfonyl, 2-ethyl linkage 1-Phenethyl, 2-piperidinylidene
Aryl Group 4-Methoxyphenyl None (chlorophenyl on sulfonamide)
Molecular Weight ~397.5 g/mol (estimated) ~407.3 g/mol (calculated)

Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine)

  • Structural Similarities : Both compounds feature a 4-methoxyphenethyl group attached to a piperidine ring.
  • Key Differences :
    • Astemizole incorporates a benzimidazole ring and a 4-fluorobenzyl group, whereas the target compound uses an ethanediamide linker.
    • The ethanediamide group may reduce CNS penetration compared to astemizole’s lipophilic benzimidazole .
  • Functional Implications : Astemizole’s antihistaminic activity arises from H1 receptor antagonism, while the target compound’s ethanediamide could modulate peptide or enzyme targets (e.g., proteases) due to its hydrogen-bonding capacity .

4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)

  • Structural Similarities : Both compounds include a 4-methoxyphenyl group and a piperidine core.
  • Key Differences :
    • 4-Methoxybutyrylfentanyl is a fentanyl analog with a butanamide linker, whereas the target compound uses ethanediamide.
    • The ethanediamide group’s shorter chain and dual amide bonds may reduce opioid receptor affinity compared to fentanyl derivatives .
  • Pharmacokinetic Notes: The methoxy group in both compounds may delay hepatic metabolism, but the ethanediamide’s polarity could shorten half-life compared to butyrylfentanyl’s lipophilic tail .

N-(2-Hydroxyethyl)-N'-{2-[1-(4-Methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

  • Structural Similarities : Nearly identical core structure but with a 4-methylbenzenesulfonyl group and a hydroxyethyl substituent.
  • Key Differences :
    • The methyl group on the sulfonamide may enhance lipophilicity, while the hydroxyethyl could improve aqueous solubility.
    • These modifications suggest tailored pharmacokinetics (e.g., increased blood-brain barrier penetration) compared to the target compound .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituents Therapeutic Potential
Target Compound ~397.5 g/mol Benzenesulfonyl, 4-methoxyphenyl Enzyme modulation, CNS targets
W-15 ~407.3 g/mol 4-Chlorobenzenesulfonamide Opioid receptor interaction
Astemizole ~458.6 g/mol Benzimidazole, 4-fluorobenzyl Antihistaminic
4-Methoxybutyrylfentanyl ~410.5 g/mol Butanamide, phenethyl Analgesic (opioid)

Table 2: Chromatographic Behavior (Relative Retention Times)

Compound Relative Retention Time Relative Response Factor
Target Compound (estimated) ~1.2–1.5 ~1.00
4-Methoxybutyrylfentanyl Not reported Not reported
Astemizole Impurity H 2.2 1.00

Preparation Methods

Formation of the Piperidine Intermediate

The benzenesulfonyl-piperidine moiety is synthesized via a nucleophilic substitution reaction. Piperidine is first sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine. This step is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions. The resulting 1-benzenesulfonylpiperidine is then functionalized at the 2-position through alkylation with ethyl bromoacetate, followed by reduction using lithium aluminum hydride (LiAlH4_4) to yield 2-(2-hydroxyethyl)-1-benzenesulfonylpiperidine.

Key Reaction Conditions:

  • Temperature: 0–5°C for sulfonylation; room temperature for alkylation.

  • Solvent: Dichloromethane for sulfonylation; tetrahydrofuran (THF) for alkylation.

Synthesis of the Ethanediamide Precursor

The 4-methoxyphenyl-ethanediamide segment is prepared by reacting 4-methoxyphenethylamine with ethyl oxalyl chloride in the presence of a base. This step forms the ethanediamide backbone, which is subsequently purified via recrystallization from ethanol.

Coupling and Final Assembly

The final step involves coupling the two intermediates using a carbodiimide-based coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid group. The reaction is conducted in dimethylformamide (DMF) at 25°C for 12–16 hours.

Optimization Insights:

  • Catalyst: EDC/NHS system achieves >85% coupling efficiency.

  • Solvent: Polar aprotic solvents like DMF enhance reaction kinetics.

Purification and Isolation Techniques

Crude product purification is critical due to the compound’s propensity for polymorphism. Column chromatography using silica gel (ethyl acetate/hexane, 3:7) is employed initially, followed by recrystallization from a mixture of dichloromethane and methanol. For large-scale production, anti-solvent crystallization with methyl tert-butyl ether (MTBE) yields high-purity material (>99.5%).

Crystallization Parameters:

ParameterCondition
Solvent SystemDichloromethane:Methanol (1:1)
Anti-SolventMethyl tert-butyl ether
Temperature-5°C to 10°C
Seeding MaterialPre-formed crystalline form

Analytical Characterization

Post-synthesis characterization ensures structural integrity and purity. Key techniques include:

4.1 Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.80–7.60 (m, 5H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 3.80 (s, 3H, OCH3_3), 3.45–3.20 (m, 4H, piperidine-CH2_2), 2.90–2.70 (m, 2H, NHCO).

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C22H28N2O4S\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{4}\text{S}: 416.1745

  • Observed: 416.1748 [M+H]+^+.

4.3 Powder X-ray Diffraction (PXRD)
Distinct peaks at 2θ = 12.5°, 15.8°, and 20.3° confirm crystallinity.

Challenges and Mitigation Strategies

5.1 Byproduct Formation
Residual ethyl esters from incomplete hydrolysis are minimized by extending reaction times (24 hours) and using excess aqueous sodium hydroxide.

5.2 Polymorphic Control
Seeding with pre-characterized crystalline material ensures consistent polymorphic form (Form-2).

Scalability and Industrial Adaptation

For industrial-scale synthesis, continuous flow reactors are recommended to enhance yield (up to 92%) and reduce solvent waste. A representative protocol involves:

StepConditionYield
Sulfonylation0–5°C, 2 hours88%
AlkylationRT, 6 hours75%
Coupling25°C, 12 hours85%
CrystallizationMTBE, -5°C95%

Q & A

What are the key synthetic routes for synthesizing N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide?

The synthesis typically involves a multi-step approach:

  • Intermediate Formation : Preparation of the methylsulfanylphenyl intermediate through nucleophilic substitution or coupling reactions.
  • Piperidinyl and Benzenesulfonyl Integration : The benzenesulfonyl group is introduced via sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions .
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling reactions are employed to attach aromatic moieties (e.g., 4-methoxyphenyl) to the piperidine core .
  • Final Amidation : The ethanediamide linker is formed through amidation reactions between the activated carboxylic acid derivatives and amines, often using coupling agents like EDC/HOBt .

How can researchers optimize reaction yields during the synthesis of this compound?

  • High-Throughput Reactors : Utilize automated systems to screen reaction conditions (e.g., temperature, solvent, catalyst loading) for improved efficiency .
  • Purification Techniques : Employ advanced methods such as preparative HPLC or column chromatography with gradient elution to isolate high-purity fractions .
  • Catalyst Selection : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to minimize side reactions and enhance regioselectivity .

What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., benzenesulfonyl, methoxyphenyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • UV-Vis Spectroscopy : λmax values (e.g., 255 nm in methanol) assist in tracking chromophores and assessing purity .
  • HPLC : Reverse-phase HPLC with UV detection ensures >98% purity, critical for biological assays .

How does the benzenesulfonyl group influence the compound’s chemical reactivity and stability?

  • Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at the piperidine nitrogen, making it susceptible to nucleophilic attack .
  • Oxidation Susceptibility : Under oxidative conditions (e.g., H₂O₂), the sulfonyl group can form sulfoxides or sulfones, altering pharmacological activity .
  • Steric Hindrance : The bulky benzenesulfonyl moiety may restrict conformational flexibility, impacting binding affinity in biological targets .

What contradictions exist in reported physicochemical data, and how should they be resolved?

  • UVmax Discrepancies : Some sources omit UVmax data (e.g., DEA reports ), while others report λmax = 255 nm . Cross-validation using standardized solvents (e.g., methanol) and calibrated spectrophotometers is recommended.
  • Purity Variations : Discrepancies in purity claims (e.g., ≥95% vs. ≥98%) necessitate rigorous validation via orthogonal methods (NMR, HPLC, elemental analysis) .

What methodologies are recommended for studying the compound’s biological activity and mechanism of action?

  • Target Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with receptors (e.g., opioid or sigma receptors) .
  • Molecular Dynamics Simulations : Predict binding modes and stability of the compound with target proteins, focusing on hydrogen bonding and π-π stacking interactions .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation, with LC-MS/MS monitoring .

How can researchers address challenges in the compound’s solubility for in vitro studies?

  • Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to enhance solubility while minimizing cytotoxicity .
  • Nanoparticle Formulations : Encapsulate the compound in PEGylated liposomes to improve aqueous dispersibility and bioavailability .

What are the potential sources of synthetic byproducts, and how can they be identified?

  • Incomplete Sulfonylation : Residual piperidine intermediates may form, detectable via TLC (Rf comparison) or LC-MS .
  • Oxidative Byproducts : Sulfoxides or sulfones generated during storage or synthesis can be identified using HRMS and ¹H NMR .
  • Cross-Coupling Side Products : Palladium-mediated reactions may yield homo-coupled dimers, separable via silica gel chromatography .

What structural analogs of this compound have been explored, and how do their activities compare?

  • 4-Methoxybutyrylfentanyl : Shares the methoxyphenyl group but lacks the benzenesulfonyl moiety, showing reduced receptor selectivity .
  • N-(1-Benzylpiperidin-4-yl) Derivatives : Exhibit enhanced metabolic stability due to benzyl protection but lower solubility .
  • Trifluoromethyl-Substituted Analogs : Increased lipophilicity improves blood-brain barrier penetration but may elevate toxicity risks .

How should researchers design experiments to resolve conflicting bioactivity data across studies?

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess reproducibility .
  • Positive/Negative Controls : Include reference compounds (e.g., fentanyl for opioid receptor assays) to validate assay conditions .
  • Orthogonal Assays : Combine functional (e.g., cAMP inhibition) and binding assays to confirm target engagement .

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